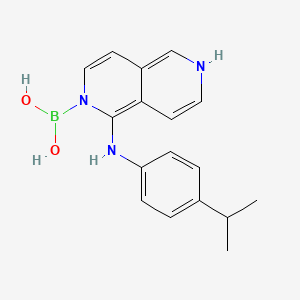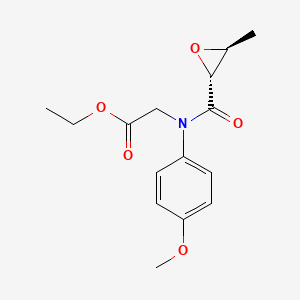
セファゾリン-13C2,15N
概要
説明
セファゾリン-13C2,15Nは、質量分析法における内部標準として使用するために特別に設計された、標識されたセファロスポリン系抗生物質です。 この化合物は、様々なグラム陽性菌およびグラム陰性菌に対して効果的な広域スペクトル抗生物質であるセファゾリンの誘導体です 。炭素-13と窒素-15による同位体標識により、生物学的研究や化学的研究における正確な定量と追跡が可能になります。
2. 製法
合成経路と反応条件: セファゾリン-13C2,15Nの合成には、セファゾリン分子に同位体標識された炭素原子と窒素原子を組み込むことが含まれます。このプロセスは通常、標識された前駆体の合成から始まり、その後、一連の化学反応を通じてセファゾリン構造に組み込まれます。主なステップは以下のとおりです。
β-ラクタム環の形成: これは、標識されたアミノ酸誘導体の環化を伴います。
側鎖の付加: 標識された側鎖は、アミド結合形成を介してβ-ラクタム環に付加されます。
最終精製: 生成物は、結晶化やクロマトグラフィーなどの技術を使用して精製され、高純度を実現します。
工業生産方法: セファゾリン-13C2,15Nの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、収率と純度を最適化するために、自動合成および精製システムをしばしば採用しています。同位体標識された前駆体の使用は、一貫した標識と製品品質を確保するために注意深く管理されています。
科学的研究の応用
Cefazolin-13C2,15N is widely used in scientific research due to its labeled isotopes, which allow for precise quantification and tracking. Some key applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of cefazolin in complex mixtures.
Biology: Employed in studies of bacterial resistance mechanisms and antibiotic efficacy.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of cefazolin in the body.
Industry: Applied in quality control processes to ensure the consistency and potency of cefazolin-containing products.
作用機序
セファゾリン-13C2,15Nは、母体化合物であるセファゾリンと同様に、細菌の細胞壁合成を阻害することによって作用します。 これは、細菌細胞壁の内側に位置する特定のペニシリン結合タンパク質(PBP)に結合し、ペプチドグリカン合成の最終的なトランスペプチダーゼ反応を阻害します 。この阻害により、機能的な細胞壁の形成が阻害され、細菌細胞の溶解と死滅につながります。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Cefazolin-13C2,15N involves the incorporation of isotopically labeled carbon and nitrogen atoms into the cefazolin molecule. The process typically starts with the synthesis of labeled precursors, which are then integrated into the cefazolin structure through a series of chemical reactions. The key steps include:
Formation of the β-lactam ring: This involves the cyclization of a labeled amino acid derivative.
Attachment of the side chains: The labeled side chains are attached to the β-lactam ring through amide bond formation.
Final purification: The product is purified using techniques such as crystallization or chromatography to achieve high purity.
Industrial Production Methods: Industrial production of Cefazolin-13C2,15N follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems. The use of isotopically labeled precursors is carefully controlled to ensure consistent labeling and product quality.
化学反応の分析
反応の種類: セファゾリン-13C2,15Nは、次のようないくつかの種類の化学反応を起こします。
加水分解: β-ラクタム環は、酸性または塩基性条件下で加水分解され、不活性な生成物を生成します。
酸化: チアゾール環は酸化を受けることがあり、抗生物質の活性に影響を与えます。
置換: 側鎖は、求核置換反応によって修飾することができます。
一般的な試薬と条件:
加水分解: 水、酸(例:塩酸)、または塩基(例:水酸化ナトリウム)。
酸化: 過酸化水素または過マンガン酸カリウムなどの酸化剤。
置換: アミンやチオールなどの求核剤。
主要な生成物:
加水分解生成物: 不活性な開環誘導体。
酸化生成物: 修飾されたチアゾール誘導体。
置換生成物: 様々な置換セファゾリン誘導体。
4. 科学研究への応用
セファゾリン-13C2,15Nは、正確な定量と追跡を可能にする標識された同位体を有するため、科学研究で広く使用されています。主な応用には次のようなものがあります。
化学: 複雑な混合物中のセファゾリンの定量のために、質量分析法における内部標準として使用されます。
生物学: 細菌の耐性機構と抗生物質の有効性の研究に使用されます。
医学: 体内でのセファゾリンの分布と代謝を追跡するために、薬物動態研究で使用されます。
産業: セファゾリン含有製品の一貫性と効力を保証するための品質管理プロセスに適用されます。
類似化合物との比較
セファゾリン-13C2,15Nは、同位体標識されているために他のセファロスポリン系抗生物質とは異なります。類似の化合物には次のようなものがあります。
セファゾリン: 標識されていない母体化合物。
セファレキシン: 同様の活性スペクトルを有する別のセファロスポリン系抗生物質。
セフロキシム: グラム陰性菌に対してより幅広い活性スペクトルを有するセファロスポリン。
セファゾリン-13C2,15Nの同位体標識により、より正確な分析アプリケーションが可能になり、研究環境で特に価値のあるものになっています。
特性
IUPAC Name |
(6R,7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-((115N)tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N8O4S3/c1-6-17-18-14(29-6)28-4-7-3-27-12-9(11(24)22(12)10(7)13(25)26)16-8(23)2-21-5-15-19-20-21/h5,9,12H,2-4H2,1H3,(H,16,23)(H,25,26)/t9-,12-/m1/s1/i2+1,8+1,21+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYYVTUWGNIJIB-ZDZFQHAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)N[13C](=O)[13CH2][15N]4C=NN=N4)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N8O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[3-(3-Butyl-1,3-dihydro-1,1-dimethyl-2h-benz[e]indol-2-ylidene)-1-propen-1-yl]-1,1,3-trimethyl-1h-benz[e]indolium hexafluorophosphate](/img/structure/B1514338.png)
![4-[4-[4-(Diethylamino)phenyl]-1,3-butadienyl]-1-[2-hydroxy-3-[(2-hydroxyethyl)dimethylammonio]propyl]pyridinium diacetate](/img/structure/B1514340.png)


![[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1514345.png)

![(2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,1-dimethylbenzo[e]indole;4-methylbenzenesulfonate](/img/structure/B1514347.png)
![Tert-butyl 4-(4-fluorophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1514353.png)
![Methanone, (3,5-dimethyl-4-isoxazolyl)[4-[4-(methylsulfonyl)-2-nitrophenyl]-1-piperazinyl]-](/img/structure/B1514359.png)

![ethyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1514374.png)
